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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of HIM-561, a novel Proteolysis Targeting
Chimera (PROTAC), against alternative Epidermal Growth Factor Receptor (EGFR) inhibitors.
The focus is an objective evaluation of on-target efficacy and off-target activity, supported by
experimental data, to inform research and development decisions in the field of oncology,
particularly for non-small cell lung cancer (NSCLC).

Introduction to HIM-561

HJM-561 is an orally bioavailable EGFR-targeting PROTAC designed to overcome acquired
resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.[1]
Resistance is often driven by the C797S mutation in the EGFR kinase domain. HJM-561
induces the degradation of specific EGFR triple mutants, including Del19/T790M/C797S and
L858R/T790M/C797S, by hijacking the cellular ubiquitin-proteasome system.[1][2] Its structure
incorporates a brigatinib-based "warhead" to bind to the EGFR protein and a ligand for an E3
ubiquitin ligase, connected by a linker.[3]

On-Target Activity: Degradation of Resistant EGFR
Mutants

HJM-561 demonstrates potent and selective degradation of osimertinib-resistant EGFR triple
mutants, leading to the inhibition of cancer cell proliferation. Its on-target activity is compared

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12379236?utm_src=pdf-interest
https://www.benchchem.com/product/b12379236?utm_src=pdf-body
https://www.benchchem.com/product/b12379236?utm_src=pdf-body
https://www.benchchem.com/product/b12379236?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35499406/
https://www.benchchem.com/product/b12379236?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35499406/
https://ouci.dntb.gov.ua/en/works/733NJdR7/
https://www.researchgate.net/figure/PK-study-of-HJM-561-in-mice-A-plasma-drug-concentration-time-curve-of-HJM-561-after-a_fig3_360329087
https://www.benchchem.com/product/b12379236?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

here with osimertinib, the current standard-of-care that HJM-561 aims to supersede, and
SIAIS164018, another brigatinib-based PROTAC.

Table 1: On-Target Cellular Activity of HIM-561 and Comparators

Target EGFR ) On-Target
Compound Cell Line . . Value (nM)
Mutant Activity Metric
Del19/T790M/C7
HIM-561 Ba/F3 DC50 9.2
97s
L858R/T790M/C
Ba/F3 DC50 5.8
797S
: - Approved for
Osimertinib EGFR-T790M N/A N/A
T790M+ NSCLC
EGFR
First-line
(sensitizing N/A N/A
_ treatment
mutations)
SIAIS164018 ALK N/A IC50 2.5
ALK G1202R N/A IC50 6.6
EGFR
H1975 IC50 21
L858R/T790M

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Data for HJM-561 and SIAIS164018 from preclinical studies.

Off-Target Activity and Selectivity Profile

A critical aspect of drug development is understanding a compound's selectivity. While
comprehensive kinome profiling data for HJIM-561 is not publicly available, its selectivity can be
inferred from available data and comparison with its components and similar molecules.

HJM-561: Studies have shown that HIM-561 selectively degrades mutant EGFR over wild-type
(WT) EGFR.[1] Furthermore, despite using a brigatinib warhead that is known to bind to
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kinases such as ALK, IGF1R, and FLT3, HIM-561 did not induce their degradation in H2228
cells, suggesting a favorable selectivity profile shaped by the PROTAC modality.[4]

Brigatinib (HIJM-561's warhead): As a multi-kinase inhibitor, brigatinib itself has a broader range
of targets, including ALK, ROS1, IGF-1R, and FLT-3.[5] This inherent promiscuity of the
warhead molecule highlights the potential for off-target effects.

SIAIS164018: This brigatinib-based PROTAC exhibits a "reshuffled kinome profile" compared
to brigatinib alone.[6][7][8][9] While it degrades its intended targets (ALK and mutant EGFR), it
also surprisingly degrades other oncoproteins involved in metastasis, such as FAK, PYK2, and
PTK®6.[8] This indicates that the PROTAC design can alter the off-target activity of the parent
inhibitor, sometimes introducing new off-target effects.

Osimertinib: While highly selective for mutant EGFR, off-target activities have been
investigated, with computational studies predicting potential interactions with other kinases like
Janus kinase 3 and mitogen-activated protein kinases.

Table 2: Comparative Selectivity and Off-Target Profile

Primary On- Known/Reported Key Selectivity
Compound
Target(s) Off-Targets Feature
EGFR Does not degrade High selectivity for
HJIM-561 (Del19/T790M/C797S, ALK, IGF1R, FLT3in mutant EGFR over
L858R/T790M/C797S) tested cell lines WT EGFR.[1]
) High selectivity for
_ o EGFR (T790M, Potential for other
Osimertinib o ] ] ] ) T790M mutant over
sensitizing mutations) kinase interactions
WT EGFR.
o IGF-1R, FLT-3, certain  Multi-kinase inhibitor
Brigatinib ALK, ROS1 ) ]
EGFR mutations profile.[5]
"Reshuffled kinome
ALK, EGFR ]
SIAIS164018 FAK, PYK2, PTK6 profile" compared to
(L858R+T790M)

brigatinib.[6][7][8][9]

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of experimental findings.

Western Blot for EGFR Degradation

This protocol is used to quantify the reduction in total and phosphorylated EGFR levels in cells
following treatment with a degrader like HIM-561.

Methodology:

e Cell Culture and Treatment: Plate NSCLC cells (e.g., Ba/F3 engineered to express EGFR
mutants) and culture overnight. Treat cells with varying concentrations of HJM-561 or
comparator compounds for a specified duration (e.g., 24 hours).

e Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with
protease and phosphatase inhibitors.

e Protein Quantification: Determine protein concentration using a BCA assay to ensure equal
loading.

o SDS-PAGE and Transfer: Separate protein lysates via SDS-polyacrylamide gel
electrophoresis and transfer to a PVDF membrane.

e Immunoblotting: Block the membrane and incubate with primary antibodies against total
EGFR, phosphorylated EGFR, and a loading control (e.g., GAPDH or (3-actin) overnight at
4°C.

o Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
[10]

Bal/F3 Cell Proliferation Assay

This assay determines the effect of a compound on the proliferation of IL-3 dependent Ba/F3
cells engineered to express a specific oncogenic kinase, making their proliferation dependent
on the kinase activity.

Methodology:
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e Cell Culture: Culture Ba/F3 cells expressing the EGFR triple mutants in appropriate media
containing IL-3.

e |L-3 Withdrawal and Seeding: Wash cells to remove IL-3 and seed them in 96-well plates in
IL-3-free media.

e Compound Treatment: Add serial dilutions of HIM-561 or comparator compounds to the
wells.

 Incubation: Incubate the plates for 48-72 hours.

 Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which
quantifies ATP levels as an indicator of viable cells.[11]

o Data Analysis: Calculate IC50 values by plotting cell viability against compound
concentration.

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of HIJM-561 in a living organism.
Methodology:

e Model Establishment: Implant NSCLC cells expressing the target EGFR mutations (cell line-
derived xenograft - CDX) or patient tumor tissue (patient-derived xenograft - PDX)
subcutaneously into immunodeficient mice.[12][13]

e Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mms).

e Treatment: Randomize mice into treatment and control groups. Administer HJM-561 (e.g.,
orally, once daily) and vehicle control.

e Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

o Endpoint: At the end of the study, euthanize the mice and excise the tumors for further
analysis (e.g., Western blot to confirm target degradation).

o Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
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Visualizations: Pathways and Workflows
Signaling Pathway and PROTAC Mechanism

Mechanism of HIM-561 Induced EGFR Degradation
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Caption: HIM-561 forms a ternary complex with mutant EGFR and an E3 ligase, leading to
ubiquitination and proteasomal degradation of EGFR.

Experimental Workflow for In Vivo Efficacy

Workflow for Assessing In Vivo Efficacy of HIM-561
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Caption: A streamlined workflow for evaluating the anti-tumor activity of HJM-561 in xenograft
mouse models.

Conclusion

HJM-561 demonstrates significant promise as a therapeutic agent for NSCLC patients who
have developed resistance to osimertinib via the EGFR C797S mutation. Its high on-target
potency for degrading these resistant mutants is a key advantage. While a comprehensive off-
target profile remains to be fully elucidated, initial data suggests a favorable selectivity for
mutant over wild-type EGFR and a distinct profile from its parent warhead, brigatinib.

The comparison with SIAIS164018 underscores that the PROTAC modality can lead to novel
off-target activities, which necessitates thorough characterization for each new degrader
molecule. Future research should focus on obtaining a comprehensive kinome scan of HIJM-
561 to fully map its selectivity and potential off-target liabilities. The experimental protocols
provided herein offer a standardized framework for researchers to conduct further comparative
studies and validate these findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pubs.acs.org/doi/pdf/10.1021/acs.jmedchem.1c00373
https://pubmed.ncbi.nlm.nih.gov/34138566/
https://pubmed.ncbi.nlm.nih.gov/34138566/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.1c00373
https://www.benchchem.com/pdf/Application_Note_Western_Blot_Protocol_for_Monitoring_EGFR_Degradation_by_PROTACs.pdf
https://www.reactionbiology.com/services/kinase-assays/baf3-cell-proliferation-assay/
https://bio-protocol.org/exchange/minidetail?id=18427237&type=30
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2017.00002/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2017.00002/full
https://www.benchchem.com/product/b12379236#comparative-analysis-of-hjm-561-s-on-target-and-off-target-activities
https://www.benchchem.com/product/b12379236#comparative-analysis-of-hjm-561-s-on-target-and-off-target-activities
https://www.benchchem.com/product/b12379236#comparative-analysis-of-hjm-561-s-on-target-and-off-target-activities
https://www.benchchem.com/product/b12379236#comparative-analysis-of-hjm-561-s-on-target-and-off-target-activities
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12379236?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

